Ethyl-2-(2-Oxopyrrolidin-1-yl)acetat

Übersicht

Beschreibung

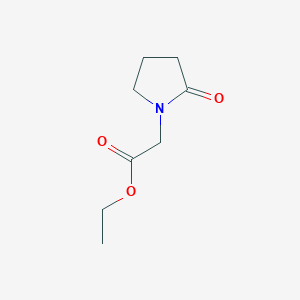

Ethyl 2-oxopyrrolidine-1-acetate, also known as Ethyl 2-oxopyrrolidine-1-acetate, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-oxopyrrolidine-1-acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-oxopyrrolidine-1-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxopyrrolidine-1-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biokatalyse

Die Verbindung wird in der Biokatalyse verwendet, insbesondere bei der enantioselektiven Hydrolyse von Ethyl-(R,S)-2-(2-Oxopyrrolidin-1-yl)butyrat . Ein bakterieller Stamm, E105, wurde als Biokatalysator für diesen Prozess eingeführt . Dieser Stamm wurde aus Bodenproben unter Verwendung von (R,S)-1 als einziger Kohlenstoffquelle isoliert .

Synthese von Antiepileptika

Ethyl-2-(2-Oxopyrrolidin-1-yl)acetat ist ein Reagenz bei der Herstellung von N-substituierten-2-Oxopyrrolidinylacetamiden, die antikonvulsive Wirkungen haben . Es wird bei der Synthese von Levetiracetam (LEV), einem Antiepileptikum, verwendet . LEV hat aufgrund seiner klinischen Wirksamkeit, guten Verträglichkeit, geringen Toxizität und weniger Nebenwirkungen Aufmerksamkeit erregt .

Enzympurifizierung und -immobilisierung

Die Verbindung wird bei der Reinigung und Immobilisierung einer neuartigen enantioselektiven Lipase aus Tsukamurella tyrosinosolvents E105 verwendet . Die Lipase wird zur Katalyse der Auflösung von racemischem Ethyl-2-(2-Oxopyrrolidin-1-yl)butyrat zu (S)-2-(2-Oxopyrrolidin-1-yl)buttersäure verwendet .

Antioxidative Forschung

Pyrrolidin-2-on-Derivate, zu denen auch this compound gehört, weisen vielfältige pharmakologische Aktivitäten auf, wie z. B. antifungizide, antibakterielle, antikonvulsive, krebshemmende und antioxidative Wirkungen .

Synthese von PDE4B-Inhibitoren

(2-Oxopyrrolidin-1-yl)essigsäure, eine verwandte Verbindung, ist ein Reagenz bei der Herstellung von Pyrazolopyridinen als PDE4B-Inhibitoren <svg class="icon" height="16" p-id="17

Wirkmechanismus

Target of Action

It is known that similar compounds interact with proteins involved in the folding of other proteins .

Mode of Action

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction can influence the folding of proteins, potentially affecting their function.

Biochemical Pathways

It is known that similar compounds, such as pramiracetam, enhance high-affinity choline uptake , which is a crucial process in the synthesis of the neurotransmitter acetylcholine.

Pharmacokinetics

It is known that similar compounds are used in the treatment of central nervous system and cerebrovascular disorders , suggesting that they can cross the blood-brain barrier.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate. For instance, it is recommended to store this compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.

Biologische Aktivität

Ethyl 2-oxopyrrolidine-1-acetate, also known as N-acetyl-proline ethyl ester, is a small organic molecule with significant potential in medicinal chemistry. Its structure comprises a pyrrolidine ring, an ester group, and a ketone group, which contribute to its biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

Ethyl 2-oxopyrrolidine-1-acetate has the chemical formula C₈H₁₃NO₃. Its unique structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Ester Group : Contributes to the compound's reactivity and solubility.

- Ketone Group : Provides potential for hydrogen bonding and polarity.

The combination of these functional groups suggests that ethyl 2-oxopyrrolidine-1-acetate can interact with various biological targets, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 2-oxopyrrolidine-1-acetate. Research indicates that this compound exhibits both antibacterial and antifungal activities. For instance:

- Antibacterial Effects : It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus .

- Antifungal Properties : Ethyl 2-oxopyrrolidine-1-acetate has demonstrated potential against fungal infections, suggesting its utility in developing new antimicrobial agents .

Comparative Antimicrobial Efficacy

| Compound Name | Activity Type | Notable Effect |

|---|---|---|

| Ethyl 2-Oxopyrrolidine-1-Acetate | Antibacterial | Effective against S. aureus |

| Compound 21 (5-nitrothiophene derivative) | Antibacterial | Selective against linezolid-resistant strains |

| Nystatin | Antifungal | Standard treatment for fungal infections |

Neuroprotective Effects

Ethyl 2-oxopyrrolidine-1-acetate has been investigated for its neuroprotective effects , particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it may inhibit key enzymes involved in neurotransmitter breakdown:

- Acetylcholinesterase Inhibition : This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .

- Butyrylcholinesterase Inhibition : Similar to acetylcholinesterase, this enzyme's inhibition may also contribute to neuroprotective effects.

These findings indicate that ethyl 2-oxopyrrolidine-1-acetate could be explored as a therapeutic agent for conditions characterized by cholinergic dysfunction .

Synthesis and Applications

The synthesis of ethyl 2-oxopyrrolidine-1-acetate typically involves reactions between proline derivatives and acetic anhydride or ketene. The compound serves as a valuable building block in medicinal chemistry due to its structural features, which allow for further modifications to develop novel therapeutic agents.

Potential Applications

- Drug Development : As a precursor for synthesizing anticonvulsant and anti-Alzheimer's candidates.

- Chiral Auxiliary : Utilized in asymmetric synthesis to produce enantiomerically enriched compounds .

- Functional Materials : Investigated for use in creating porous organic polymers for gas separation and catalysis .

Eigenschaften

IUPAC Name |

ethyl 2-(2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWKPDVWWJWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057785 | |

| Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61516-73-2 | |

| Record name | Ethyl (2-oxo-1-pyrrolidinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61516-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxopyrrolidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxopyrrolidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-OXOPYRROLIDINE-1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of quantifying Ethyl (2-oxopyrrolidin-1-yl)acetate in Piracetam samples?

A1: Ethyl (2-oxopyrrolidin-1-yl)acetate is identified as one of the four impurities found in Piracetam samples in the study by []. The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of pharmaceutical products. Therefore, it's crucial to have reliable analytical methods to identify and quantify these impurities to ensure the quality and purity of the final drug product. The study successfully developed and validated a high-performance liquid chromatography (HPLC) method capable of separating and quantifying Ethyl (2-oxopyrrolidin-1-yl)acetate with a minimum quantifiable amount of 55 ng/mL []. This method provides a valuable tool for quality control in the production of Piracetam.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.